2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide, commonly known as DMHPA, is a chemical compound that has been the subject of significant scientific research in recent years. DMHPA is a derivative of the phenethylamine class of compounds and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
DMHPA has been shown to act as a partial agonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. It has also been shown to inhibit the activity of the enzyme monoamine oxidase A. These mechanisms of action are thought to contribute to the biochemical and physiological effects of DMHPA.
Biochemical and Physiological Effects:
DMHPA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased neurotransmitter signaling. DMHPA has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of DMHPA for lab experiments is its ability to selectively target specific receptors and enzymes. This allows researchers to study the effects of DMHPA on specific biochemical pathways. However, one limitation of DMHPA is its relatively low potency compared to other compounds in the phenethylamine class.
Future Directions
There are several future directions for research on DMHPA. One area of focus is the development of more potent derivatives of DMHPA that can be used as therapeutic agents. Another area of focus is the study of the long-term effects of DMHPA on the brain and other organs. Additionally, the use of DMHPA as a tool in chemical biology and drug discovery is an area of ongoing research.
Synthesis Methods
DMHPA can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine to form DMHPA.
Scientific Research Applications
DMHPA has been the subject of significant scientific research in recent years. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and inflammation. DMHPA has also been studied for its potential use as a tool in chemical biology and drug discovery.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-15-4-3-12(9-16(15)22-2)10-17(20)18-7-5-14(19)13-6-8-23-11-13/h3-4,6,8-9,11,14,19H,5,7,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOJJXPVVKZRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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